molecular formula C14H20O2 B13222489 7-Tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

7-Tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Cat. No.: B13222489
M. Wt: 220.31 g/mol
InChI Key: RNJGEBOJJBLVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-tert-Butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol ( 1267079-43-5) is a high-purity chemical compound supplied for research and development purposes. This benzoxepine derivative is part of a class of compounds studied for their potential biological activity. Patents indicate that related 2,3,4,5-tetrahydro-1-benzoxepine structures have been investigated as active ingredients in pharmaceutical compositions, particularly for the treatment of disorders involving smooth muscle spasms, such as those affecting the urinary tract, biliary tract, peripheral blood circulation, and the respiratory system . The compound features a seven-membered oxepine ring fused to a benzene ring, with a tert-butyl substituent and a hydroxyl group that are key to its molecular interactions. Researchers value this compound as a versatile synthetic intermediate or lead structure in medicinal chemistry for the development of novel therapeutic agents. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9,12,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJGEBOJJBLVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of benzoxepin derivatives, including 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, typically involves multi-step organic transformations that construct the benzoxepin ring system, introduce the tert-butyl substituent, and install the hydroxyl group at the desired position. Key methodologies include:

One-Pot Overman Rearrangement and Ring-Closing Metathesis (RCM)

A robust and efficient synthetic route for benzoxepin derivatives is described in the literature, where a one-pot process combines a thermally mediated Overman rearrangement of allylic trichloroacetimidates bearing a 2-allyloxyaryl group with a ring-closing metathesis catalyzed by Grubbs second-generation catalyst.

  • The Overman rearrangement forms the allylic amide intermediate.
  • Subsequent RCM closes the oxepin ring to form the 2,5-dihydro-1-benzoxepine scaffold.
  • This method allows for the formation of 5-amino-substituted tetrahydrobenzoxepines, which can be further functionalized to yield hydroxyl derivatives like 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.

Key reaction conditions and yields:

Step Conditions Yield (%) Notes
Overman rearrangement Thermal, neutral alumina filtration ~63% Avoids acidic silica gel to prevent decomposition
RCM Grubbs second-generation catalyst (5 mol%) Quantitative Complete conversion after 20 h
Reduction (LiAlH4) Standard hydride reduction High Converts esters to alcohols
Allylation of phenol Selective allylation High Prepares for further oxidation
Swern oxidation + HWE reaction One-pot, mild conditions 84% Forms α,β-unsaturated esters
DIBAL-H reduction Mild hydride reduction High Completes synthesis of allylic alcohol intermediates
Final Overman + RCM Optimized conditions as above 98% Efficient synthesis of benzoxepine derivative

This sequence demonstrates the synthesis of benzoxepine derivatives with high overall yields and functional group tolerance, making it applicable for preparing 7-tert-butyl substituted analogs after appropriate starting material selection.

Introduction of the 7-Tert-butyl Group

The tert-butyl substituent at the 7-position can be introduced via:

The preferred approach is to incorporate the tert-butyl group early in the synthetic sequence to ensure regioselective ring closure and to avoid complications in late-stage functionalization.

Hydroxylation at the 5-Position

The 5-hydroxy group is typically introduced by:

The stereochemistry at the 5-position (5R) is controlled through the choice of chiral starting materials or chiral catalysts during the ring closure and reduction steps.

Summary Table of Preparation Methods

Preparation Step Reagents/Catalysts Conditions Yield (%) Remarks
Allylic trichloroacetimidate formation Allylic alcohol + trichloroacetyl chloride Neutral alumina filtration - Avoid acidic silica gel
Overman rearrangement Thermal or Pd(II) catalyst Thermal preferred 26-63 Thermal method superior to Pd(II) catalyst
Ring-closing metathesis (RCM) Grubbs 2nd generation catalyst 5 mol%, 20 h Quantitative Efficient ring closure
Reduction of esters to alcohols LiAlH4 or DIBAL-H Standard hydride reduction High Stereoselective hydroxyl introduction
Allylation of phenol Allyl bromide or equivalent Mild base High Prepares for oxidation steps
Swern oxidation + HWE reaction Oxalyl chloride, DMSO, base + phosphonate One-pot, mild 84 Forms α,β-unsaturated ester

Research Findings and Practical Considerations

  • The one-pot Overman rearrangement and RCM strategy significantly streamlines the synthesis of benzoxepin derivatives, reducing purification steps and improving overall yield.
  • Neutral alumina filtration is critical to prevent decomposition of sensitive intermediates during workup.
  • Palladium(II)-catalyzed Overman rearrangement is less efficient due to competing rearrangements and catalyst coordination issues with the allylic ether moiety.
  • The choice of hydride reducing agent affects stereoselectivity and yield in hydroxyl group installation.
  • Early introduction of the tert-butyl group ensures regioselective ring formation and avoids steric hindrance in late-stage functionalization.

Chemical Reactions Analysis

7-Tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

While specific applications of "7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol" are not detailed in the provided search results, the search results do provide information on its properties and related compounds.

Chemical Properties and Identifiers

  • Chemical Formula: C14H20O2
  • Molecular Weight: 220.31
  • IUPAC Name: (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
  • CAS Number: There are two CAS numbers associated with this compound, 1423040-60-1 and 1423040-68-9 . The former corresponds to the (5R) isomer , while the latter corresponds to the (5S) isomer .

Related Research Areas

  • Tetrahydropyridines as Anti-inflammatory and Anticancer Agents: Research has explored tetrahydropyridines for their anti-inflammatory and anticancer properties . Different substituents on the pyridine ring can modify the activity of these compounds against various cancer cell lines .
  • 1,3,4-Thiadiazole Derivatives as Anti-Epileptic Agents: Various derivatives of 1,3,4-thiadiazole have been studied for anticonvulsant activity . These compounds were characterized by analytical spectroscopy and evaluated for in-vivo anticonvulsant activity .
  • Coumarin Derivatives: Osthole, a coumarin derivative, is found in medicinal plants and has various applications .

Mechanism of Action

The mechanism of action of 7-Tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, while the benzoxepin ring provides a rigid framework that can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol with structurally related benzoxepin derivatives and analogs:

Table 1: Structural and Functional Comparison of Benzoxepin Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Activities Source
7-Tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol tert-butyl (7) C₁₄H₂₀O₂ 220.3 High lipophilicity; stereochemical sensitivity (5R-configuration noted)
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol Bromo (8) C₁₀H₁₁BrO₂ 243.1 Increased molecular weight; potential halogen bonding
(5R)-9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol Fluoro (9) C₁₀H₁₁FO₂ 182.19 Enhanced electronegativity; possible metabolic stability
cis-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (4d) Amino (4) C₁₀H₁₃NO₂ ~179.2 Anorexigenic activity (ED₅₀ = 75 mg/kg in mice)
trans-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (5d) Amino (4) C₁₀H₁₃NO₂ ~179.2 Higher potency (ED₅₀ = 55 mg/kg in mice)

Key Observations:

Substituent Effects: tert-Butyl (7-position): The bulky tert-butyl group in the target compound likely enhances metabolic stability and membrane permeability due to increased lipophilicity. However, this may reduce aqueous solubility, a common trade-off in drug design . Its higher molecular weight (243.1 vs. 220.3) may influence pharmacokinetics . Fluoro (9-position): Fluorine’s electronegativity in the 9-fluoro analog could enhance binding affinity to electron-rich targets (e.g., enzymes or transporters) and improve metabolic resistance .

Stereochemical Influence: The cis- and trans-4-amino isomers (4d and 5d) exhibit marked differences in anorexigenic activity (ED₅₀ = 75 vs. 55 mg/kg), underscoring the importance of stereochemistry in biological efficacy. The (5R)-configured tert-butyl analog may similarly display enantiomer-dependent activity, though specific data are lacking .

Biological Activity Trends: Amino-substituted derivatives (e.g., 4d and 5d) show direct anorexigenic effects, suggesting that polar functional groups (e.g., -NH₂) at specific positions enhance receptor engagement. In contrast, halogen- or alkyl-substituted analogs (e.g., bromo, tert-butyl) may prioritize physicochemical optimization over direct activity .

Structural vs. Functional Analogues :

  • Compounds like 7-ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine () replace the oxygen atom in the oxepin ring with nitrogen, forming a benzazepine scaffold. This alteration shifts electronic properties and may redirect bioactivity toward different targets (e.g., neurotransmitter receptors) .

Biological Activity

7-Tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chemical compound with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The structural characteristics of 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can be summarized as follows:

PropertyValue
Chemical FormulaC₁₄H₂₀O₂
Molecular Weight220.31 g/mol
IUPAC Name(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
PubChem CID65721246
MDL NumberMFCD21295423
AppearancePowder

Biological Activity Overview

Research indicates that 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exhibits several biological activities that may have therapeutic implications. These activities include:

1. Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are vital for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects
Some investigations have indicated that benzoxepins can exhibit neuroprotective effects. The presence of the hydroxyl group in the structure of 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol may enhance its ability to protect neuronal cells from damage.

3. Anti-inflammatory Potential
In vitro studies have suggested that compounds similar to 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Study 1: Antioxidant Properties

A study published in Molecules evaluated various benzoxepins for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that certain derivatives showed significant scavenging activity compared to standard antioxidants like ascorbic acid.

Study 2: Neuroprotective Effects

Research conducted on neuroblastoma cell lines demonstrated that treatment with derivatives of benzoxepins resulted in reduced cell death under oxidative stress conditions. The mechanism was attributed to the modulation of intracellular signaling pathways related to apoptosis.

Study 3: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory effects of several benzoxepin analogs in a murine model of inflammation. The results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with these compounds.

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